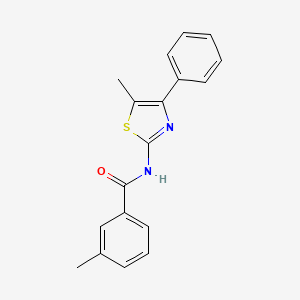

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-12-7-6-10-15(11-12)17(21)20-18-19-16(13(2)22-18)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYUBRZZJFIQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with 5-methyl-4-phenyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain thiazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antimicrobial activity is often evaluated using methods such as the cup plate method to determine Minimum Inhibitory Concentration (MIC).

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | E. coli | 10 µg/mL |

| S. aureus | 8 µg/mL | |

| Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that the thiazole moiety plays a crucial role in enhancing the antimicrobial efficacy of the compound.

Anticancer Potential

The anticancer properties of thiazole derivatives have also been widely studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, research has shown that certain thiazole-based compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Table 2: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HCT116 (Colorectal Carcinoma) | 5.85 |

| MCF7 (Breast Cancer) | 6.50 |

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Thiazole Ring : The thiazole ring can be synthesized from appropriate precursors using cyclization reactions.

- Amidation Reaction : The final compound is formed by reacting the thiazole derivative with an amine under controlled conditions to form the amide bond.

Case Studies

Several studies highlight the efficacy of thiazole derivatives in treating infections and cancer:

- Study on Antimicrobial Activity : A study published in the International Journal of Pharmaceutical Sciences and Research evaluated various thiazole derivatives for their antibacterial properties. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Screening : Research conducted on thiazole derivatives showed promising results against human colorectal carcinoma cell lines. The study found that certain derivatives had lower IC values compared to standard chemotherapy drugs, indicating their potential as effective anticancer agents.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their functions. Additionally, the compound can bind to receptors and modulate their signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial agent with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a versatile compound for various applications .

Biological Activity

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 284.37 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound.

In Vitro Studies

- Bacterial Strains Tested :

- Gram-positive : Staphylococcus aureus, Streptococcus pyogenes

- Gram-negative : Escherichia coli, Pseudomonas aeruginosa

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 10 to 200 µg/mL against various strains .

- Fungal Strains Tested :

- Candida albicans

- Aspergillus niger

The compound also exhibited antifungal properties, showing effectiveness against Candida albicans with MIC values comparable to standard antifungal agents like fluconazole .

The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The thiazole moiety is believed to enhance membrane permeability, allowing for better penetration into microbial cells .

Anticancer Activity

Research has indicated that compounds containing thiazole rings can inhibit cancer cell proliferation.

Cell Line Studies

-

Cancer Cell Lines :

- Human cancer cell lines were treated with varying concentrations of the compound.

- Induction of multipolar mitotic spindles was observed in centrosome-amplified cancer cells, leading to increased cell death.

- Inhibition Studies :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Methyl group at the para position | Retained activity |

| Methylation on the amide | Significant reduction in potency |

| Altering thiazole substituents | Variability in potency observed |

Studies indicate that modifications affecting hydrogen bonding can drastically alter the compound's efficacy against target proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Study on Antimicrobial Efficacy :

- Cancer Inhibition Study :

Q & A

Q. What are the optimal synthetic routes for 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling a substituted benzoyl chloride with a 2-aminothiazole derivative under basic conditions (e.g., pyridine or DCM with triethylamine). For example, analogous compounds like 5-chloro-1,3-thiazol-2-amine derivatives are synthesized via nucleophilic acyl substitution . Purity is validated using TLC (Rf values), melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR). Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Q. How are structural features of this compound confirmed via spectroscopic and crystallographic methods?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm for thiazole-CH₃ and benzamide-CH₃), and NH protons (δ 10–12 ppm, broad singlet) .

- X-ray Crystallography : For analogous thiazole-benzamides, intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O) stabilize crystal packing. Dihedral angles between the benzamide and thiazole rings confirm planarity or distortion .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Screen for enzyme inhibition (e.g., tyrosinase or PFOR enzymes) using spectrophotometric assays . Cytotoxicity can be tested via MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Dose-response curves (IC₅₀ values) and structure-activity relationship (SAR) studies guide further optimization .

Advanced Research Questions

Q. How can computational methods predict binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR). Key residues (e.g., Arg or His in active sites) may form hydrogen bonds with the benzamide carbonyl or thiazole nitrogen .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD and binding free energy (MM-PBSA) calculations validate docking poses .

Q. What strategies resolve contradictory data in SAR studies for thiazole-benzamide derivatives?

- Methodological Answer :

- Meta-Analysis : Compare bioactivity data across analogs with varying substituents (e.g., electron-withdrawing groups on the benzamide vs. electron-donating groups on the thiazole) .

- Crystallographic Overlays : Compare bound conformations of active vs. inactive analogs to identify critical binding motifs .

- Free-Wilson Analysis : Statistically isolate contributions of substituents to activity, minimizing synthetic noise .

Q. How are reaction kinetics optimized for scalable synthesis without compromising yield?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining >85% yield for similar thiazole derivatives .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .

Q. What analytical techniques detect degradation products under physiological conditions?

- Methodological Answer :

- HPLC-MS/MS : Monitor stability in simulated gastric fluid (pH 1.2) and plasma. Hydrolysis of the amide bond or oxidation of the thiazole sulfur are common degradation pathways .

- Accelerated Stability Studies : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at 40–60°C .

Critical Research Considerations

- Contradictions in Evidence : Some studies report higher bioactivity for electron-withdrawing substituents on the benzamide , while others emphasize steric effects from thiazole substituents . Resolve via systematic SAR with controlled variables.

- AI-Driven Optimization : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict optimal conditions (e.g., temperature, solvent ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.